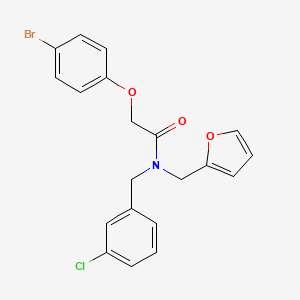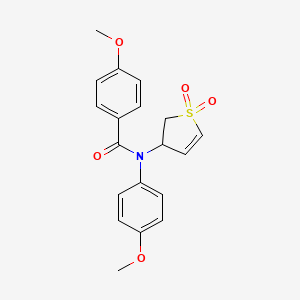
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide est un composé organique qui présente une structure complexe avec plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide implique généralement plusieurs étapes :
Formation du 4-bromophénol : Cela peut être réalisé par bromation du phénol à l’aide de brome en présence d’un catalyseur.
Éthérification : Le 4-bromophénol est ensuite mis à réagir avec l’acide chloroacétique pour former l’acide 2-(4-bromophénoxy)acétique.
Amidation : L’acide 2-(4-bromophénoxy)acétique est ensuite converti en son amide correspondant par réaction avec la 3-chlorobenzylamine et la furan-2-ylméthanamine dans des conditions appropriées, telles que l’utilisation d’un réactif de couplage comme l’EDCI (1-éthyl-3-(3-diméthylaminopropyl)carbodiimide) et d’une base comme la triéthylamine.
Méthodes de production industrielle
La production industrielle de ce composé impliquerait probablement l’optimisation des voies de synthèse ci-dessus pour maximiser le rendement et la pureté. Cela pourrait inclure :
Réacteurs à flux continu : pour un meilleur contrôle des conditions de réaction.
Synthèse automatisée : pour réduire les erreurs humaines et augmenter l’efficacité.
Techniques de purification : telles que la recristallisation ou la chromatographie pour garantir une grande pureté du produit final.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le cycle furanne peut subir une oxydation pour former l’acide furan-2-carboxylique.
Réduction : Le groupe nitro (s’il est présent) peut être réduit en amine.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions communs
Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.
Réduction : Réactifs tels que l’hydrogène gazeux avec un catalyseur au palladium ou le borohydrure de sodium.
Substitution : Nucléophiles tels que l’azoture de sodium ou la thiourée en présence d’une base.
Principaux produits
Oxydation : Acide furan-2-carboxylique.
Réduction : Dérivés aminés correspondants.
Substitution : Divers dérivés substitués en fonction du nucléophile utilisé.
4. Applications de la recherche scientifique
Le 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide présente plusieurs applications dans la recherche scientifique :
Chimie médicinale : Utilisation potentielle comme composé de tête pour le développement de nouveaux médicaments en raison de sa structure complexe et de ses groupes fonctionnels.
Synthèse organique : Utilisé comme intermédiaire dans la synthèse de molécules plus complexes.
Science des matériaux :
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylmethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mécanisme D'action
Le mécanisme d’action du 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide dépendrait de son application spécifique. En chimie médicinale, il pourrait interagir avec diverses cibles moléculaires telles que les enzymes ou les récepteurs, modulant leur activité. Les voies exactes impliquées nécessiteraient des recherches supplémentaires pour être élucidées.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-(4-chlorophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide
- 2-(4-bromophénoxy)-N-(3-méthylbenzyl)-N-(furan-2-ylméthyl)acétamide
- 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(thiophène-2-ylméthyl)acétamide
Unicité
Le 2-(4-bromophénoxy)-N-(3-chlorobenzyl)-N-(furan-2-ylméthyl)acétamide est unique en raison de la combinaison de ses groupes fonctionnels, qui peuvent conférer des propriétés chimiques et biologiques spécifiques. La présence à la fois d’atomes de brome et de chlore, ainsi que du cycle furanne, en fait un composé polyvalent pour diverses applications.
Propriétés
Formule moléculaire |
C20H17BrClNO3 |
|---|---|
Poids moléculaire |
434.7 g/mol |
Nom IUPAC |
2-(4-bromophenoxy)-N-[(3-chlorophenyl)methyl]-N-(furan-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H17BrClNO3/c21-16-6-8-18(9-7-16)26-14-20(24)23(13-19-5-2-10-25-19)12-15-3-1-4-17(22)11-15/h1-11H,12-14H2 |
Clé InChI |
YXMARPIDBIDKIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)Cl)CN(CC2=CC=CO2)C(=O)COC3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(acetylamino)phenyl]-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11416218.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11416224.png)
![4-[(4-methylphenyl)sulfonyl]-2-(propylsulfonyl)-N-(tetrahydrofuran-2-ylmethyl)-1,3-thiazol-5-amine](/img/structure/B11416227.png)
![2-methyl-N-[3-(1-propyl-1H-benzimidazol-2-yl)propyl]propanamide](/img/structure/B11416236.png)
![N-benzyl-2-(2-(4-methoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B11416244.png)
![7-(3,4-dimethoxyphenyl)-3-hydroxy-3-(4-methylphenyl)-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11416265.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11416276.png)
![2-(4-chloro-2-methylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B11416280.png)
![5-chloro-N-{3-[(2-methoxyethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-2-(propylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11416283.png)


![4-(1-{2-[2-(butan-2-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11416307.png)
![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-(6-methyl-1-benzofuran-3-yl)acetamide](/img/structure/B11416311.png)
![3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-methoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide](/img/structure/B11416319.png)
